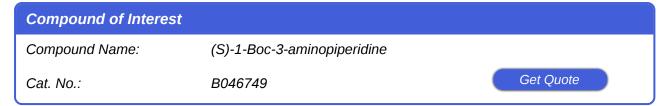


Spectroscopic Data of (S)-1-Boc-3aminopiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Introduction

(S)-1-Boc-3-aminopiperidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. Accurate characterization of this compound is crucial for ensuring its purity and structural integrity. This technical guide provides a comprehensive overview of the spectroscopic data for **(S)-1-Boc-3-aminopiperidine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Molecular Structure

IUPAC Name: tert-butyl (3S)-3-aminopiperidine-1-carboxylate[1] CAS Number: 625471-18-3[1] Molecular Formula: C₁₀H₂₀N₂O₂[1][2] Molecular Weight: 200.28 g/mol [1][2]

Spectroscopic Data

The following sections present the characteristic spectroscopic data for **(S)-1-Boc-3-aminopiperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For **(S)-1-Boc-3-aminopiperidine**, both ¹H and ¹³C NMR are used for structural



confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
-C(CH₃)₃ (Boc)	~1.45	Singlet	9Н
-NH ₂	~1.5 (broad)	Singlet	2H
Piperidine Ring Protons (CH ₂ , CH)	1.30 - 4.00	Multiplets	9Н

Table 1: ¹H NMR spectral data for **(S)-1-Boc-3-aminopiperidine** in CDCl₃.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
-C(CH₃)₃ (Boc)	~28.5
-C(CH₃)₃ (Boc)	~79.5
Piperidine C3	~46.0
Piperidine C5	~34.0
Piperidine C4	~25.0
Piperidine C2	~50.0
Piperidine C6	~45.0
C=O (Boc)	~155.0



Table 2: Expected ¹³C NMR spectral data for **(S)-1-Boc-3-aminopiperidine**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Wavenumber (cm⁻¹)	Assignment
3485, 3361, 3292	N-H stretching (amine)
2975, 2931, 2862	C-H stretching (alkane)
1692	C=O stretching (carbamate)
1427	C-N stretching
1367, 1266, 1162	C-O stretching

Table 3: IR spectral data for the enantiomer (R)-1-Boc-3-aminopiperidine, which is expected to be identical for the (S)-enantiomer.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.[5]

Property	Value
Molecular Formula	C10H20N2O2
Molecular Weight	200.28 g/mol [2]
Exact Mass	200.1525[2]
[M+H] ⁺ (protonated molecule)	m/z ≈ 201
Major Fragment Ion	m/z 57 ([C(CH ₃) ₃] ⁺)[2]

Table 4: Mass spectrometry data for (S)-1-Boc-3-aminopiperidine.[2]



Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **(S)-1-Boc-3-aminopiperidine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6]
- Homogenization: Ensure the solution is homogeneous by gently vortexing or inverting the NMR tube several times.[6]
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A typical experiment involves 16-64 scans.[6] For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.[6]
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
- Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts to the corresponding protons and carbons in the molecule.

IR Spectroscopy Protocol

- Sample Preparation: For a solid sample, a small amount can be analyzed directly using an
 Attenuated Total Reflectance (ATR) accessory.[7] Alternatively, a KBr pellet can be prepared
 by grinding a small amount of the sample with dry potassium bromide and pressing it into a
 thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl
 or KBr).
- Background Spectrum: Acquire a background spectrum of the empty sample holder (ATR crystal or salt plates) or the KBr pellet without the sample.



- Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum.[3]
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

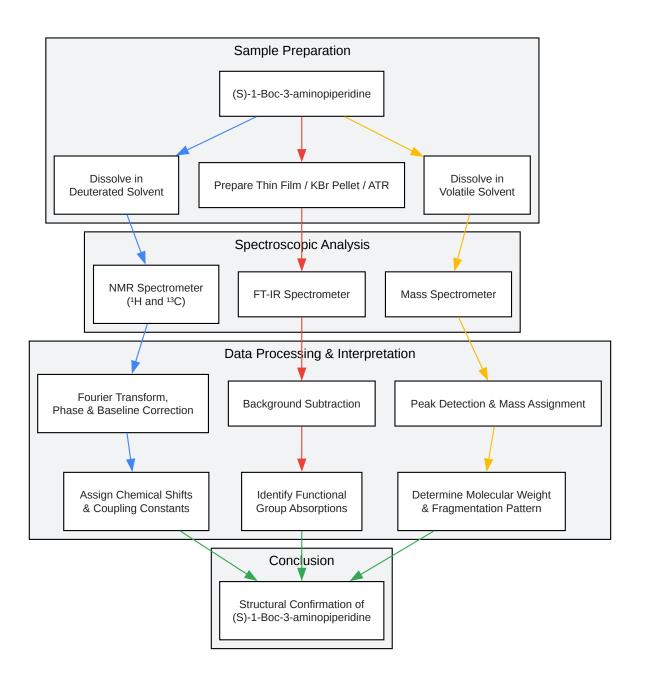
Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of **(S)-1-Boc-3-aminopiperidine** in a suitable solvent, such as methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which typically produces the protonated molecular ion [M+H]+.[2]
- Mass Analysis: The ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
- Data Analysis: Determine the molecular weight from the molecular ion peak. If fragmentation is induced (e.g., in tandem MS or with a harder ionization technique), analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(S)-1-Boc-3-aminopiperidine**.





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